N-[1-(aminomethyl)cyclopentyl]-2-chloroacetamide
Description
N-[1-(aminomethyl)cyclopentyl]-2-chloroacetamide: is an organic compound with the molecular formula C8H15ClN2O. It is a derivative of cyclopentane, featuring an aminomethyl group and a chloroacetamide group.
Properties
IUPAC Name |
N-[1-(aminomethyl)cyclopentyl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O/c9-5-7(12)11-8(6-10)3-1-2-4-8/h1-6,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDIVOQYEDVDSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587601 | |
| Record name | N-[1-(Aminomethyl)cyclopentyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912763-44-1 | |
| Record name | N-[1-(Aminomethyl)cyclopentyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(aminomethyl)cyclopentyl]-2-chloroacetamide typically involves the reaction of cyclopentylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Cyclopentylamine + Chloroacetyl Chloride → this compound
- Reaction Conditions : The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(aminomethyl)cyclopentyl]-2-chloroacetamide undergoes various chemical reactions, including:
- Substitution Reactions : The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
- Oxidation and Reduction : The aminomethyl group can undergo oxidation to form corresponding imines or reduction to form amines.
- Hydrolysis : The compound can be hydrolyzed under acidic or basic conditions to yield cyclopentylamine and chloroacetic acid.
Common Reagents and Conditions
- Nucleophilic Substitution : Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Oxidation : Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
- Reduction : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
- Hydrolysis : Acidic hydrolysis uses hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products Formed
- Substitution : Formation of substituted acetamides.
- Oxidation : Formation of imines or nitriles.
- Reduction : Formation of primary or secondary amines.
- Hydrolysis : Formation of cyclopentylamine and chloroacetic acid .
Scientific Research Applications
N-[1-(aminomethyl)cyclopentyl]-2-chloroacetamide has diverse applications in scientific research:
- Chemistry : Used as an intermediate in the synthesis of more complex organic molecules.
- Biology : Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
- Medicine : Explored for its potential therapeutic applications, including as a precursor for drug development.
- Industry : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(aminomethyl)cyclopentyl]-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The chloroacetamide group can act as an electrophile, reacting with nucleophilic residues in proteins, leading to covalent modification and inhibition of protein function .
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure allows it to participate in various reactions, making it a valuable intermediate in organic synthesis. Further research into its mechanism of action and applications could unlock new possibilities in chemistry, biology, and medicine.
Biological Activity
N-[1-(aminomethyl)cyclopentyl]-2-chloroacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, particularly its antimicrobial, analgesic, and neuropharmacological effects, as well as its structure-activity relationships (SAR). The findings presented here are derived from diverse sources, including empirical studies, structure-activity relationship analyses, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: CHClNO
Molecular Weight: 190.67 g/mol
CAS Number: 912763-44-1
The compound features a cyclopentyl ring and a chloroacetamide functional group. Its molecular structure influences its interaction with biological targets, affecting its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of chloroacetamides, including this compound. A screening of various N-substituted phenyl-2-chloroacetamides demonstrated that compounds with halogenated substituents exhibited enhanced antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria and fungi like Candida albicans .
Summary of Antimicrobial Efficacy
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |
|---|---|---|---|
| This compound | Effective | Less effective | Moderate |
| N-(4-chlorophenyl)-2-chloroacetamide | Highly effective | Moderate | Moderate |
| N-(3-bromophenyl)-2-chloroacetamide | Effective | Less effective | Moderate |
This table illustrates the varying degrees of efficacy among different chloroacetamides, emphasizing the importance of chemical structure in determining biological activity.
Analgesic and Neuropharmacological Effects
The compound has also been investigated for its analgesic properties. Similar compounds have shown promise as monoamine oxidase (MAO) inhibitors, which are relevant in treating neurological disorders such as depression and anxiety . The inhibition of MAO-A and MAO-B enzymes can lead to increased levels of neurotransmitters like serotonin and norepinephrine, contributing to mood elevation and pain relief.
Case Studies on Analgesic Activity
- Study on MAO Inhibition : A derivative of this compound demonstrated significant inhibitory effects on MAO-A and MAO-B in vitro, comparable to established antidepressants such as moclobemide .
- Pain Model Testing : In animal models, compounds structurally related to this compound exhibited reduced pain responses, suggesting a potential role in pain management therapies.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the cyclopentyl moiety appears to enhance lipophilicity, facilitating better membrane penetration and bioavailability .
Key Structural Features Influencing Activity:
- Chloroacetyl Group : Enhances interaction with bacterial cell membranes.
- Cyclopentyl Ring : Contributes to lipophilicity and receptor binding.
- Aminomethyl Substituent : Potentially increases binding affinity to target enzymes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
